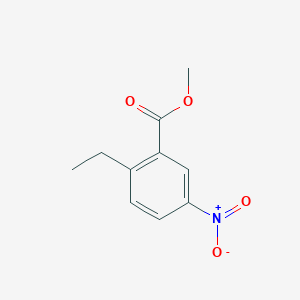

Methyl 2-ethyl-5-nitrobenzoate

Description

Context and Significance of Nitrobenzoate Esters in Contemporary Chemical Research

Nitrobenzoate esters are a class of organic compounds that have garnered significant attention in various fields of chemical research. solubilityofthings.comatamanchemicals.com These compounds are derivatives of benzoic acid, containing both a nitro group (-NO2) and an ester functional group. solubilityofthings.comatamanchemicals.com The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the ester group, making these compounds versatile building blocks in organic synthesis. solubilityofthings.com

In contemporary chemical research, nitrobenzoate esters serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com The nitro group can be readily reduced to an amino group, providing a pathway to various aniline (B41778) derivatives which are precursors for many biologically active compounds. Furthermore, the ester functionality allows for reactions such as hydrolysis, amidation, and transesterification, enabling the introduction of diverse structural motifs. ncat.edu The varied substitution patterns of the nitro and ester groups on the benzene (B151609) ring allow for fine-tuning of the molecule's steric and electronic properties, making them valuable probes for studying reaction mechanisms and structure-activity relationships.

Nitrobenzoate esters are also utilized in the development of materials with specific properties. For instance, their unique electronic and structural features are exploited in the synthesis of dyes, polymers, and liquid crystals. The study of their coordination chemistry with metal ions has also led to the development of novel catalysts and materials with interesting magnetic and electronic properties. researchgate.net

Research Rationale and Academic Scope for Methyl 2-ethyl-5-nitrobenzoate

The academic scope of research into Methyl 2-ethyl-5-nitrobenzoate encompasses several key areas. A primary focus is on its synthesis and characterization. Developing efficient and regioselective synthetic routes to this specific isomer is a fundamental objective. Characterization involves a comprehensive analysis of its physicochemical properties, including spectroscopic data, to establish a definitive structural and electronic profile.

Furthermore, this compound serves as a valuable substrate for investigating the interplay of steric and electronic effects in chemical reactions. For example, studying its behavior in nucleophilic substitution or reduction reactions can provide insights into how the ethyl and nitro groups cooperatively or competitively influence reaction outcomes. Such studies contribute to a deeper understanding of fundamental principles in organic chemistry.

From a practical standpoint, Methyl 2-ethyl-5-nitrobenzoate and its derivatives may hold potential as intermediates in the synthesis of novel bioactive molecules. The unique substitution pattern could lead to derivatives with enhanced or novel pharmacological or agrochemical activities.

Objectives of the Comprehensive Academic Research Outline

This article aims to provide a comprehensive overview of the current state of knowledge regarding Methyl 2-ethyl-5-nitrobenzoate. The primary objectives are:

To present a thorough characterization of the compound's chemical and physical properties. This will involve the compilation and presentation of available data, such as molecular weight, formula, and predicted spectroscopic information.

To explore the known and potential research applications of Methyl 2-ethyl-5-nitrobenzoate. This section will discuss its role as a synthetic intermediate and any documented biological or material science applications.

To provide a structured and accessible summary of the key data in tabular format. This will facilitate easy reference and comparison of the compound's properties.

By fulfilling these objectives, this article will serve as a foundational resource for researchers interested in the chemistry and potential applications of Methyl 2-ethyl-5-nitrobenzoate.

Chemical Compound Data: Methyl 2-ethyl-5-nitrobenzoate

| Identifier | Value |

| Compound Name | Methyl 2-ethyl-5-nitrobenzoate |

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.2 g/mol |

| Monoisotopic Mass | 209.0688 Da |

| InChI | InChI=1S/C10H11NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 |

| InChIKey | QCBAWUWFMSIGNL-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)N+[O-])C(=O)OC |

| Predicted XlogP | 2.4 |

Table 1: Key identifiers and properties of Methyl 2-ethyl-5-nitrobenzoate. uni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 210.07608 | 142.7 |

| [M+Na]+ | 232.05802 | 150.4 |

| [M-H]- | 208.06152 | 146.9 |

| [M+NH4]+ | 227.10262 | 161.0 |

| [M+K]+ | 248.03196 | 145.4 |

| [M+H-H2O]+ | 192.06606 | 141.5 |

| [M+HCOO]- | 254.06700 | 167.8 |

| [M+CH3COO]- | 268.08265 | 181.1 |

| [M+Na-2H]- | 230.04347 | 148.8 |

| [M]+ | 209.06825 | 144.1 |

| [M]- | 209.06935 | 144.1 |

Table 2: Predicted collision cross section values for various adducts of Methyl 2-ethyl-5-nitrobenzoate, calculated using CCSbase. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAWUWFMSIGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-48-7 | |

| Record name | methyl 2-ethyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Historical and Current Perspectives on Nitrobenzoate Ester Synthesis

The preparation of nitrobenzoate esters is historically rooted in two fundamental transformations in organic chemistry: the esterification of carboxylic acids and the electrophilic nitration of aromatic rings. Early methods often involved the nitration of a pre-formed benzoate (B1203000) ester or the esterification of a nitro-substituted benzoic acid. atamanchemicals.com These traditional approaches, while foundational, frequently encountered challenges in controlling regioselectivity, leading to mixtures of isomers that required laborious purification.

Modern synthetic chemistry has evolved to prioritize more efficient and selective methods. The development of advanced catalytic systems and a deeper understanding of reaction mechanisms have enabled chemists to achieve higher yields and greater control over the placement of functional groups. researchgate.net Current perspectives are also heavily influenced by the principles of green chemistry, which advocate for the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste. nih.govsigmaaldrich.com This has led to the exploration of solid acid catalysts and novel catalytic cycles to improve the sustainability of nitrobenzoate ester synthesis. ias.ac.intaylorandfrancis.com

Direct Esterification Routes for Methyl 2-ethyl-5-nitrobenzoate

A primary and direct route to methyl 2-ethyl-5-nitrobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-ethyl-5-nitrobenzoic acid, with methanol (B129727). google.comgoogle.com This acid-catalyzed reaction is a classic and widely used method for ester synthesis. researchgate.net

The process typically involves heating a mixture of 2-ethyl-5-nitrobenzoic acid and an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comchemguide.co.uk The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is often removed as it is formed, or a large excess of the alcohol is used. researchgate.netchemguide.co.uk While effective, this route's practicality depends on the accessibility of the starting 2-ethyl-5-nitrobenzoic acid. nih.govamericanelements.com

Regioselective Nitration Approaches for Substituted Benzoates

An alternative strategy involves the electrophilic nitration of a precursor ester, methyl 2-ethylbenzoate. The success of this approach hinges on the directing effects of the substituents already present on the benzene (B151609) ring: the ethyl group (-CH₂CH₃) and the methoxycarbonyl group (-COOCH₃). libretexts.orgpressbooks.pub

In electrophilic aromatic substitution, the ethyl group is an activating, ortho, para-director, while the methoxycarbonyl group is a deactivating, meta-director. libretexts.orgpressbooks.pub For the synthesis of methyl 2-ethyl-5-nitrobenzoate, these directing effects are cooperative. The position targeted for nitration (C-5) is para to the activating ethyl group and meta to the deactivating ester group, making it the most electronically favored site for substitution. jove.comuobasrah.edu.iq This reinforcement of directing effects allows for a highly regioselective reaction, minimizing the formation of other isomers. jove.comuobasrah.edu.iq The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, with careful temperature control required to prevent over-nitration. rsc.orgorgsyn.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Chemical Group | Classification | Directing Effect |

| Ethyl | -CH₂CH₃ | Activating | ortho, para |

| Methoxycarbonyl | -COOCH₃ | Deactivating | meta |

Advanced Synthetic Transformations from Precursor Molecules

Multi-step synthetic sequences starting from simpler, commercially available precursors offer another avenue. A logical approach begins with 2-ethylbenzoic acid. The nitration of 2-ethylbenzoic acid would be expected to yield 2-ethyl-5-nitrobenzoic acid with high regioselectivity due to the aforementioned cooperative directing effects of the ethyl and carboxyl groups. The resulting nitro-substituted carboxylic acid can then be readily converted to methyl 2-ethyl-5-nitrobenzoate via Fischer esterification as described in section 2.2. This multi-step process leverages predictable aromatic substitution patterns to construct the target molecule.

Modern organometallic chemistry provides powerful tools for ester synthesis, including palladium-catalyzed carbonylation. nih.gov This method can construct the methyl ester group directly onto a pre-functionalized aromatic ring. For this specific target, the synthesis would start with an aryl halide, such as 1-bromo-2-ethyl-5-nitrobenzene.

The reaction involves treating the aryl bromide with carbon monoxide (CO) and methanol in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond and subsequent nucleophilic attack by methanol to yield the final ester product and regenerate the catalyst. nih.gov This methodology is known for its high functional group tolerance, making it suitable for complex molecules. organic-chemistry.org The primary challenge is often the synthesis of the required aryl halide precursor.

Green Chemistry Principles in Methyl 2-ethyl-5-nitrobenzoate Synthesis

Applying green chemistry principles to the synthesis of methyl 2-ethyl-5-nitrobenzoate aims to reduce its environmental footprint and improve safety. sigmaaldrich.comacs.org

Key principles include:

Catalysis: Replacing stoichiometric reagents with catalytic ones is a core tenet. nih.govsigmaaldrich.com In direct esterification, corrosive liquid acids like H₂SO₄ can be substituted with reusable solid acid catalysts such as zeolites or sulfated zirconia, which simplify product purification and minimize corrosive waste. taylorandfrancis.comresearchgate.netgoogle.comscirp.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org The regioselective nitration and subsequent esterification pathway generally has a good atom economy, although the nitration step itself produces byproducts.

Less Hazardous Chemical Syntheses: Efforts are ongoing to replace the traditional hazardous mixed acid (HNO₃/H₂SO₄) used for nitration. ias.ac.in Alternatives include using solid acid catalysts with milder nitrating agents, which can enhance safety and reduce toxic waste. ias.ac.inscispace.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of more active catalysts for both esterification and carbonylation can help lower the required reaction temperatures. rsc.orgresearchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps reduces reagent use and waste generation. acs.org A direct, regioselective nitration of methyl 2-ethylbenzoate is preferable to a longer route involving protecting groups.

By integrating these principles, the synthesis of methyl 2-ethyl-5-nitrobenzoate can be made more efficient, safer, and more sustainable.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of Methyl 2-ethyl-5-nitrobenzoate, like many organic preparations, is highly dependent on the precise control of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. Key parameters that are typically optimized include the choice of nitrating agent, reaction temperature, reaction time, and the solvent system. While specific optimization studies for Methyl 2-ethyl-5-nitrobenzoate are not extensively documented in publicly available literature, the principles of optimizing nitration and esterification reactions for structurally similar compounds provide a clear framework for achieving high yield and purity.

The primary synthetic route to Methyl 2-ethyl-5-nitrobenzoate would likely involve the nitration of Methyl 2-ethylbenzoate. In such electrophilic aromatic substitution reactions, the conditions must be carefully managed to control the regioselectivity of the nitration and to prevent over-nitration or side reactions.

Key Optimization Parameters:

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a common and effective nitrating agent. The ratio of these two acids is a critical parameter to optimize. Sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of the nitronium ion can be fine-tuned by adjusting the H₂SO₄/HNO₃ ratio, which in turn affects the reaction rate and selectivity.

Temperature: Nitration reactions are typically exothermic, and temperature control is crucial. Lower temperatures, often in the range of 0–10 °C, are generally favored to enhance regioselectivity and to reduce the formation of undesired byproducts, such as other nitro isomers or dinitrated compounds. vulcanchem.comchemicalbook.com For instance, in the nitration of 2-bromobenzoic acid, maintaining the temperature below 5 °C was critical for achieving a high yield of the desired 5-nitro isomer. chemicalbook.com

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material, but not so long as to promote the formation of byproducts. The optimal reaction time is often determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC).

Solvent: While many nitrations are carried out using the acid mixture as the solvent, in some cases, an inert co-solvent may be employed to improve solubility and control the reaction temperature.

Purification Strategies:

Following the reaction, purification of the crude product is essential to isolate Methyl 2-ethyl-5-nitrobenzoate in high purity. Common purification techniques for nitroaromatic esters include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For similar nitrobenzoate esters, ethanol (B145695) or a mixture of ethanol and water has been shown to be effective. rsc.org

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography using a silica (B1680970) gel stationary phase is often employed. A suitable eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the desired product from impurities based on their differing polarities. rsc.org

The following table presents a hypothetical optimization study for a reaction analogous to the nitration of Methyl 2-ethylbenzoate, illustrating how varying conditions can impact yield and purity.

| Entry | Nitrating Agent (Ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | HNO₃/H₂SO₄ (1:1) | 25 | 2 | 75 | 85 |

| 2 | HNO₃/H₂SO₄ (1:2) | 25 | 2 | 80 | 88 |

| 3 | HNO₃/H₂SO₄ (1:2) | 5 | 2 | 88 | 95 |

| 4 | HNO₃/H₂SO₄ (1:2) | 5 | 4 | 92 | 96 |

| 5 | HNO₃/H₂SO₄ (1:2) | 0 | 4 | 91 | 97 |

This table is a representative example based on general principles of nitration reactions and does not reflect actual experimental data for Methyl 2-ethyl-5-nitrobenzoate.

From this illustrative data, it can be inferred that a higher ratio of sulfuric acid to nitric acid, combined with a lower reaction temperature and an optimized reaction time, would likely lead to the best results in terms of both yield and purity for the synthesis of Methyl 2-ethyl-5-nitrobenzoate.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the incoming electrophile attacks the aromatic ring. The regioselectivity of this attack is determined by the directing effects of the existing substituents.

-COOCH₃ (Methyl Ester): This is a deactivating, meta-directing group. rsc.org

-CH₂CH₃ (Ethyl): This is an activating, ortho, para-directing group.

-NO₂ (Nitro): This is a strongly deactivating, meta-directing group. aiinmr.comquizlet.com

The positions open for substitution are 3, 4, and 6. The directing effects on these positions are as follows:

Position 3: meta to the ester, ortho to the ethyl group, and ortho to the nitro group.

Position 4: para to the ethyl group, meta to the nitro group, and meta to the ester group.

Position 6: ortho to the ester, para to the nitro group, and meta to the ethyl group.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (such as a halide). libretexts.org In Methyl 2-ethyl-5-nitrobenzoate, the nitro group strongly activates the ring for nucleophilic attack. While the molecule does not possess a conventional leaving group, the nitro group itself can sometimes be displaced under specific reaction conditions, or it can facilitate the substitution of other groups if present. The general mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For instance, in related nitrobenzoates, a fluorine atom can be displaced by nucleophiles.

Reduction Chemistry of the Nitro Group in Methyl 2-ethyl-5-nitrobenzoate

The reduction of the nitro group to an amine is one of the most significant transformations for this class of compounds, yielding Methyl 2-ethyl-5-aminobenzoate. This product is a valuable synthetic intermediate. Various methods can achieve this transformation selectively, leaving the ester group intact. semanticscholar.orgsciencemadness.org

Common reduction methods applicable to nitroarenes are summarized below, with data drawn from analogous compounds.

| Reagent System | Typical Conditions | Product | Notes on Selectivity and Yield | Reference |

|---|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol (B145695) solvent, atmospheric or higher pressure | Methyl 2-ethyl-5-aminobenzoate | High yields (~90%) and excellent selectivity are often achieved. The ester group is preserved under these mild hydrogenation conditions. | sciencemadness.org |

| Iron (Fe) / Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Aqueous or alcoholic media, often heated | Methyl 2-ethyl-5-aminobenzoate | A classic and cost-effective method. Yields are generally good (75-80%), though workup can be more complex to remove iron salts. | |

| Sodium Borohydride (NaBH₄) / Iron(II) Chloride (FeCl₂) | THF solvent, room temperature | Methyl 2-ethyl-5-aminobenzoate | A modern method demonstrating high selectivity for the nitro group over the ester functionality, with good to excellent yields reported for various substituted nitrobenzoates. | semanticscholar.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous basic solution (e.g., NaOH or Na₂CO₃) | Methyl 2-ethyl-5-aminobenzoate | Works well in aqueous systems and can be ester-friendly, though some hydrolysis may occur depending on the conditions. | sciencemadness.org |

The resulting amine, Methyl 2-ethyl-5-aminobenzoate, is significantly more reactive towards electrophilic aromatic substitution than its nitro precursor due to the strong activating, ortho, para-directing nature of the amino group.

Hydrolytic Stability and Transesterification Reactions

Hydrolytic Stability

The methyl ester group of Methyl 2-ethyl-5-nitrobenzoate is susceptible to hydrolysis under both acidic and basic conditions to form 2-ethyl-5-nitrobenzoic acid. noaa.gov

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. orgsyn.orgresearchgate.net The reaction is generally irreversible as the resulting carboxylate salt is deprotonated. Subsequent acidification is required to obtain the free carboxylic acid. orgsyn.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a strong acid catalyst (like H₂SO₄) and the presence of water. The equilibrium can be driven towards the carboxylic acid product by using a large excess of water.

The rate of hydrolysis is pH-dependent, with stability being lowest at high pH values. epa.gov The electron-withdrawing nitro group can stabilize the carboxylate anion intermediate formed during basic hydrolysis, potentially facilitating the reaction.

Transesterification

Transesterification involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting Methyl 2-ethyl-5-nitrobenzoate with ethanol and an acid catalyst (e.g., H₂SO₄) would lead to the formation of Ethyl 2-ethyl-5-nitrobenzoate and methanol. tubitak.gov.tr The reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the new alcohol or by removing the methanol as it is formed. Base-catalyzed transesterification is also a common method.

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms provides insight into the compound's behavior.

EAS Mechanism: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). brainly.comgrabmyessay.com The stability of this intermediate determines the reaction's regioselectivity. The positive charge of the intermediate is best accommodated when it is not on the carbon atom bearing an electron-withdrawing group. This is why meta-directing groups favor substitution at the meta position. quizlet.com

Nitro Reduction Mechanism: The mechanism of nitro group reduction varies with the reagent. Catalytic hydrogenation involves the stepwise addition of hydrogen across the N-O bonds on the catalyst surface. Metal-acid reductions (like Fe/HCl) are thought to proceed through a series of single-electron transfers from the metal, with protonation steps leading through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine.

Ester Hydrolysis Mechanism: In basic conditions, the mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylic acid, which is immediately deprotonated by the base. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon for attack by a water molecule, again proceeding through a tetrahedral intermediate.

Pathways of Chemical Degradation and Stability Profiles

Methyl 2-ethyl-5-nitrobenzoate is expected to be a relatively stable compound under standard ambient conditions. However, it can degrade under specific environmental stresses.

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. The energy from the light can excite the molecule, leading to photolytic reactions which may involve the nitro group or cleavage of other bonds, potentially forming nitrophenols or other degradation products.

Oxidative Degradation: While the benzene (B151609) ring is relatively stable to oxidation, the ethyl side chain could be oxidized to a carboxylic acid group under harsh oxidative conditions (e.g., using hot, concentrated KMnO₄), although the nitro-substituted ring is generally resistant to such oxidation.

Thermal Stability: Related aromatic nitro compounds generally exhibit high thermal stability, with decomposition occurring only at elevated temperatures (e.g., above 250°C). Decomposition at high temperatures would likely involve the breakdown of the nitro group and fragmentation of the molecule.

The hydrolytic instability of the ester group, as discussed previously, represents a key chemical degradation pathway in aqueous environments, particularly under basic or strongly acidic conditions. epa.gov

Spectroscopic and Structural Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms in Methyl 2-ethyl-5-nitrobenzoate. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from structurally similar compounds, such as related nitrobenzoate esters. rsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl ester, and aromatic protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The methyl ester protons would appear as a sharp singlet. The aromatic protons would exhibit a more complex splitting pattern due to their substitution, with chemical shifts significantly influenced by the electron-withdrawing nitro group and the electron-donating ethyl group. Protons ortho to the strongly deshielding nitro group are expected to resonate at a lower field. wisc.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The spectrum would include signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the two carbons of the ethyl group. The positions of the aromatic carbon signals are dictated by the electronic effects of the substituents. rsc.org

Predicted NMR Data for Methyl 2-ethyl-5-nitrobenzoate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl (-CH₂CH₃ ) | ~1.2 (triplet) | ~14-16 |

| Ethyl (-CH₂ CH₃) | ~2.8 (quartet) | ~25-28 |

| Aromatic (CH ) | ~7.5 - 8.5 (multiplets) | ~123-150 |

| Ester (-OCH₃ ) | ~3.9 (singlet) | ~52-53 |

Note: These are predicted values based on analogous structures and substituent effects.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in Methyl 2-ethyl-5-nitrobenzoate.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For Methyl 2-ethyl-5-nitrobenzoate, strong absorptions are expected for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and intense stretching vibrations: an asymmetric stretch near 1525 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹. Other significant peaks include C-O stretching for the ester group (1200-1300 cm⁻¹) and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. scirp.orguh.edu The symmetric stretch of the nitro group is also typically Raman active. chemicalbook.com

Key Vibrational Frequencies for Methyl 2-ethyl-5-nitrobenzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Nitro | Asymmetric N-O Stretch | 1520 - 1540 | Strong |

| Nitro | Symmetric N-O Stretch | 1340 - 1350 | Strong |

| Aromatic | C=C Stretch | 1500 - 1600 | Medium-Variable |

| Ester | C-O Stretch | 1200 - 1300 | Strong |

Note: Data is based on characteristic frequencies of functional groups found in similar molecules. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of Methyl 2-ethyl-5-nitrobenzoate and to analyze its fragmentation pattern, which aids in structural verification. The nominal molecular weight of the compound (C₁₀H₁₁NO₄) is 209.20 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 209. uni.lu Depending on the ionization technique, adduct ions such as [M+H]⁺ (m/z 210) or [M+Na]⁺ (m/z 232) may also be prominent. uni.lunih.gov High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement. uni.lu

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation pathways for related nitrobenzoate esters include the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) to form a nitrobenzoyl cation, or the loss of the ethyl group (-C₂H₅, 29 mass units).

Predicted Mass Spectrometry Data for Methyl 2-ethyl-5-nitrobenzoate

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁NO₄]⁺ | 209.068 |

| [M+H]⁺ | [C₁₀H₁₂NO₄]⁺ | 210.076 |

| [M+Na]⁺ | [C₁₀H₁₁NNaO₄]⁺ | 232.058 |

| [M-OCH₃]⁺ | [C₉H₈NO₃]⁺ | 178.049 |

Note: Predicted m/z values are based on the compound's formula and common fragmentation patterns. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

Nitrobenzoic acid derivatives and their esters often crystallize in monoclinic or orthorhombic systems. vulcanchem.com For example, the related compound Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate crystallizes in the monoclinic space group P2/c. researchgate.net It is expected that the benzene (B151609) ring in Methyl 2-ethyl-5-nitrobenzoate would be largely planar. The nitro group and the ester group may be twisted slightly out of the plane of the aromatic ring due to steric hindrance from the adjacent ethyl group. The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds. researchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The nitro-substituted benzene ring in Methyl 2-ethyl-5-nitrobenzoate acts as a chromophore, absorbing light in the UV region.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The strong π → π* transitions, associated with the aromatic system conjugated with the nitro and carbonyl groups, are anticipated to appear as intense bands. mdpi.com A weaker n → π* transition, often associated with the nitro group, may appear as a shoulder or a separate band at a longer wavelength. researchgate.net The solvent used can influence the position and intensity of these absorption maxima. In related nitroaromatic compounds, absorption maxima are typically observed in the 250-350 nm range. mdpi.comresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry.

For Methyl 2-ethyl-5-nitrobenzoate, with the molecular formula C₁₀H₁₁NO₄, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of Methyl 2-ethyl-5-nitrobenzoate

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 57.41% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.30% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.70% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 30.59% |

| Total | | | 209.201 | 100.00% |

Experimental results from a combustion analysis of a pure sample of Methyl 2-ethyl-5-nitrobenzoate would be expected to closely match these calculated percentages, providing confirmation of its empirical and molecular formula. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are two key DFT-based methods used to probe these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For Methyl 2-ethyl-5-nitrobenzoate, the electron-withdrawing nitro and ester groups are expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. thaiscience.infodergipark.org.tr The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For Methyl 2-ethyl-5-nitrobenzoate, the most negative potential (red) is anticipated to be localized on the oxygen atoms of the nitro and carbonyl groups. In contrast, positive potential (blue) is expected around the hydrogen atoms of the aromatic ring and the ethyl group.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.35 | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 8.50 | I ≈ -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 2.15 | A ≈ -ELUMO; energy released when an electron is added. |

| Chemical Hardness (η) | 3.175 | η = (I - A) / 2; measures resistance to change in electron distribution. |

| Electronegativity (χ) | 5.325 | χ = (I + A) / 2; measures the power to attract electrons. |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often systematically overestimate experimental values due to the neglect of anharmonicity. scirp.org To improve accuracy, the calculated frequencies are typically multiplied by a scaling factor. scirp.orgresearchgate.net

For Methyl 2-ethyl-5-nitrobenzoate, DFT can predict the characteristic vibrational modes associated with its functional groups. These predictions are invaluable for interpreting experimental spectra.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Ethyl & Methyl Groups |

| C=O Carbonyl Stretch | ~1725 | Ester Group |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| NO2 Asymmetric Stretch | ~1530 | Nitro Group |

| NO2 Symmetric Stretch | ~1350 | Nitro Group |

| C-O Ester Stretch | ~1250 | Ester Group |

Most organic molecules are not rigid and can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. For Methyl 2-ethyl-5-nitrobenzoate, conformational flexibility arises primarily from the rotation of the ethyl group and the methyl ester group relative to the benzene ring.

By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, DFT can map out the energy landscape. This analysis reveals the lowest-energy (most stable) conformation and the transition states connecting different conformers. The most stable conformer is typically the one that minimizes steric hindrance between the bulky substituents. For this molecule, the orientation of the ethyl group relative to the ester group would be a key determinant of stability.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of condensed-phase properties, such as intermolecular interactions and aggregation. aip.orgkpi.ua

An MD simulation of Methyl 2-ethyl-5-nitrobenzoate in a solvent or in its pure liquid state could provide insights into how molecules orient themselves with respect to their neighbors. acs.org The polar nitro and ester groups would likely lead to significant dipole-dipole interactions, which, along with van der Waals forces, would govern the packing and aggregation behavior of the compound. nih.gov Such simulations are crucial for understanding macroscopic properties like solubility, viscosity, and crystal packing.

Thermodynamic and Kinetic Modeling of Synthetic Pathways and Reactions

Computational methods can be used to model the entire course of a chemical reaction, providing valuable information on its feasibility and mechanism. icm.edu.pl A common route to synthesize Methyl 2-ethyl-5-nitrobenzoate is the acid-catalyzed esterification of 2-ethyl-5-nitrobenzoic acid with methanol (B129727). jchr.orgmdpi.com

Using DFT, one can model this reaction by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

This modeling can confirm the reaction mechanism and predict reaction rates, guiding the optimization of synthetic conditions. mdpi.comtu-dortmund.de

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +65 | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔHrxn) | -15 | The net change in heat content; a negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔGrxn) | -5 | The net change in free energy; a negative value indicates a spontaneous reaction at equilibrium. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govbohrium.com These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to an observed property. mdpi.comuliege.be

For Methyl 2-ethyl-5-nitrobenzoate, various descriptors can be calculated using DFT, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and topological parameters. These descriptors could be used to build a QSRR model for a class of substituted nitrobenzoates to predict properties such as reaction rates, toxicity, or chromatographic retention times. mdpi.com Such models are valuable for screening new compounds and prioritizing experimental work.

Charge Distribution and Bonding Analysis

A comprehensive review of available scientific literature and chemical databases did not yield specific computational studies focused on the charge distribution and bonding analysis of Methyl 2-ethyl-5-nitrobenzoate. While theoretical investigations are common for understanding the electronic properties of novel compounds, it appears that this particular molecule has not been the subject of dedicated research in this area.

For substituted nitrobenzoates, the electronic properties are heavily influenced by the substituent groups on the benzene ring. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly impacts the electron density of the aromatic system. Conversely, the ethyl group (-CH₂CH₃) is generally considered an electron-donating group, though its effect is weaker. The methyl ester group (-COOCH₃) also possesses electron-withdrawing characteristics. The interplay of these substituents at their specific positions on the benzoate (B1203000) ring would determine the precise charge distribution and bonding characteristics of Methyl 2-ethyl-5-nitrobenzoate.

A theoretical study would likely reveal a significant polarization of the molecule. The oxygen atoms of the nitro and ester groups would be expected to carry substantial negative partial charges, while the nitrogen atom of the nitro group and the carbonyl carbon of the ester group would exhibit positive partial charges. The carbon atoms of the benzene ring would also show a pattern of varying charge, influenced by the competing electronic effects of the substituents.

The bonding analysis would further elucidate the nature of the covalent bonds within the molecule, providing information on bond order, hybridization, and potential delocalization of electrons across the aromatic system.

Although specific data tables with atomic charges and bond analyses for Methyl 2-ethyl-5-nitrobenzoate are not available in the reviewed literature, the principles of computational chemistry provide a qualitative framework for understanding its expected electronic properties. Detailed quantitative findings, however, would require a dedicated computational study to be performed on this molecule.

Derivative Synthesis and Structural Analogues

Design and Synthesis of Analogues and Homologues of Methyl 2-ethyl-5-nitrobenzoate

The synthesis of analogues and homologues of methyl 2-ethyl-5-nitrobenzoate typically involves multi-step synthetic sequences, starting from commercially available precursors. A general and adaptable approach is the esterification of a substituted benzoic acid followed by a regioselective nitration.

Synthesis of Analogues:

Analogues of methyl 2-ethyl-5-nitrobenzoate can be designed by modifying the alkyl and ester moieties. For instance, varying the alcohol used in the esterification of 2-ethyl-5-nitrobenzoic acid can yield a series of esters with different alkyl chains.

A plausible synthetic route to methyl 2-ethyl-5-nitrobenzoate and its analogues commences with 2-ethylbenzoic acid. The first step is the esterification of the carboxylic acid, which can be accomplished using a variety of methods, such as Fischer esterification with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid). mdpi.com The subsequent step involves the nitration of the resulting ester. The directing effects of the ethyl group (ortho, para-directing) and the methyl ester group (meta-directing) will influence the position of the incoming nitro group.

Synthesis of Homologues:

Homologues of methyl 2-ethyl-5-nitrobenzoate, which differ in the length of the alkyl chain at the 2-position, can be synthesized starting from the corresponding 2-alkylbenzoic acids. For example, the synthesis of methyl 2-propyl-5-nitrobenzoate would follow a similar reaction sequence, starting with 2-propylbenzoic acid.

| Starting Material | Reagents | Product |

| 2-ethylbenzoic acid | 1. CH₃OH, H₂SO₄ (cat.)2. HNO₃, H₂SO₄ | Methyl 2-ethyl-5-nitrobenzoate |

| 2-propylbenzoic acid | 1. CH₃OH, H₂SO₄ (cat.)2. HNO₃, H₂SO₄ | Methyl 2-propyl-5-nitrobenzoate |

| 2-ethylbenzoic acid | 1. C₂H₅OH, H₂SO₄ (cat.)2. HNO₃, H₂SO₄ | Ethyl 2-ethyl-5-nitrobenzoate |

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of methyl 2-ethyl-5-nitrobenzoate are significantly influenced by the electronic and steric effects of its substituents. The interplay between the electron-donating ethyl group and the electron-withdrawing nitro and methyl ester groups dictates the molecule's behavior in various chemical transformations, particularly in electrophilic aromatic substitution reactions. lumenlearning.com

The nitro group is a potent electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic attack. brainly.comresearchgate.net The methyl ester group also exerts an electron-withdrawing effect, further deactivating the ring. rsc.org Conversely, the ethyl group is an electron-donating group, which activates the ring. The directing effects of these substituents determine the regioselectivity of further substitution reactions.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₂CH₃ | 2 | Electron-donating | Ortho, Para |

| -COOCH₃ | 1 | Electron-withdrawing | Meta |

| -NO₂ | 5 | Electron-withdrawing | Meta |

The combined influence of these groups makes the positions ortho and para to the ethyl group (positions 3 and 6) and meta to the nitro and ester groups potential sites for electrophilic attack. However, the strong deactivating nature of the nitro and ester groups generally renders the aromatic ring less reactive than benzene. libretexts.org

Development of Functionalized Derivatives for Specific Chemical Applications

The functional groups present in methyl 2-ethyl-5-nitrobenzoate provide handles for the development of a wide range of functionalized derivatives with potential applications in various fields of chemistry. Nitroaromatic compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govgoogle.com

A key transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting methyl 2-amino-5-ethylbenzoate is a versatile intermediate. The amino group can be further modified through diazotization, acylation, and alkylation reactions, opening pathways to a vast array of complex molecules. nih.gov

For example, diazotization of the amino group followed by reaction with various nucleophiles can introduce a range of substituents at the 5-position. Acylation of the amino group can lead to the formation of amides, which are common motifs in biologically active molecules.

| Derivative | Potential Application |

| Methyl 2-amino-5-ethylbenzoate | Intermediate for dyes and pharmaceuticals |

| N-(2-carbomethoxy-4-ethylphenyl)acetamide | Precursor for bioactive compounds |

| Methyl 5-azo-2-ethylbenzoate derivatives | Azo dyes |

Stereochemical Considerations in Derivative Synthesis

While methyl 2-ethyl-5-nitrobenzoate itself is an achiral molecule, stereochemical considerations become crucial when synthesizing derivatives that contain chiral centers. uwindsor.ca The introduction of chirality can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities or physical properties. chiralpedia.com

Asymmetric synthesis strategies can be employed to control the stereochemical outcome of reactions. uwindsor.ca This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, if a substituent introduced on the ethyl group creates a chiral center, an asymmetric synthesis approach would be necessary to obtain a single enantiomer.

An example would be the asymmetric reduction of a ketone derivative of methyl 2-ethyl-5-nitrobenzoate. The use of a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand, could lead to the formation of one enantiomer of the corresponding alcohol in excess.

The field of organocatalysis has also provided powerful tools for asymmetric synthesis, where small chiral organic molecules are used to catalyze stereoselective transformations. nih.govresearchgate.net

Comparative Studies with Positional Isomers and Related Nitroaromatic Esters

The properties and reactivity of methyl 2-ethyl-5-nitrobenzoate can be better understood through comparative studies with its positional isomers and other related nitroaromatic esters. The relative positions of the substituents on the benzene ring have a profound impact on the molecule's electronic and steric characteristics.

Positional Isomers:

Positional isomers of methyl 2-ethyl-5-nitrobenzoate would have the same molecular formula but different arrangements of the substituents on the aromatic ring. For example, methyl 4-ethyl-3-nitrobenzoate and methyl 3-ethyl-5-nitrobenzoate are two possible isomers. The synthesis of these isomers would require different starting materials or synthetic strategies to achieve the desired regiochemistry.

The reactivity of these isomers in electrophilic aromatic substitution would also differ. For instance, in methyl 4-ethyl-3-nitrobenzoate, the position ortho to the activating ethyl group and meta to the deactivating nitro and ester groups would be highly favored for substitution.

Related Nitroaromatic Esters:

Comparison with other nitroaromatic esters, such as methyl 2-methyl-3-nitrobenzoate guidechem.comsigmaaldrich.com or ethyl 3-methyl-4-nitrobenzoate, chemicalbook.combldpharm.com can provide insights into the influence of the specific alkyl and ester groups on the molecule's properties. For example, the steric hindrance around the ester group in methyl 2-ethyl-5-nitrobenzoate is greater than in methyl 4-nitrobenzoate, which could affect the rate of reactions involving the ester functionality. researchgate.net

| Compound | Key Structural Feature | Expected Impact on Reactivity |

| Methyl 2-ethyl-5-nitrobenzoate | Ethyl group ortho to ester | Steric hindrance around the ester; activation of the ring by the ethyl group. |

| Methyl 4-ethyl-3-nitrobenzoate | Ethyl group para to ester | Less steric hindrance at the ester; strong activation of the position ortho to the ethyl group. |

| Methyl 2-methyl-3-nitrobenzoate | Methyl group ortho to ester | Less steric hindrance than the ethyl group; similar electronic effects. |

| Ethyl 4-methyl-3-nitrobenzoate | Ethyl ester group | Reactivity of the ester group may be slightly different from a methyl ester. |

Applications in Chemical Sciences and Materials Technology

Role as a Synthetic Intermediate in Organic Synthesis

The primary documented application of Methyl 2-ethyl-5-nitrobenzoate is as an intermediate in multi-step organic synthesis. Its chemical structure, featuring a nitro group and an ester functional group on a substituted benzene (B151609) ring, makes it a versatile substrate for various chemical transformations. For instance, the nitro group can be reduced to an amine, which then allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The ester group can be hydrolyzed to a carboxylic acid or be subjected to transesterification, further expanding its synthetic utility.

A notable example of its use is in the synthesis of phenylglycine lactams, where Methyl 2-ethyl-5-nitrobenzoate serves as a starting material. This underscores its role as a foundational building block for constructing more elaborate molecular architectures.

Application as a Building Block for Specialty Chemicals and Fine Chemicals

Flowing from its role as a synthetic intermediate, Methyl 2-ethyl-5-nitrobenzoate is utilized as a building block in the production of specialty and fine chemicals. These are typically complex, pure chemical substances produced in limited quantities for specialized applications. The transformation of Methyl 2-ethyl-5-nitrobenzoate into other molecules, such as the aforementioned phenylglycine lactams, is a clear application in this context. The specific arrangement of its functional groups allows for regioselective reactions, which is a critical aspect in the synthesis of fine chemicals where precise molecular structure is paramount.

Contribution to Polymer Chemistry and Advanced Material Synthesis

Currently, there is no publicly available research or documentation detailing the specific application of Methyl 2-ethyl-5-nitrobenzoate in the fields of polymer chemistry or the synthesis of advanced materials.

Utility in Agrochemical Formulations as a Precursor Compound

While nitroaromatic compounds, in general, are precursors in the agrochemical industry, there is no specific information available that documents the use of Methyl 2-ethyl-5-nitrobenzoate as a precursor compound in agrochemical formulations.

Analytical Chemistry Applications: Standards and Reagents

There is no available literature to suggest that Methyl 2-ethyl-5-nitrobenzoate is currently used as an analytical standard or reagent in any specific analytical chemistry applications.

Exploration in Functional Materials with Tunable Optical or Electrical Properties

No research has been published to date exploring the use of Methyl 2-ethyl-5-nitrobenzoate in the development of functional materials with tunable optical or electrical properties.

Component in Formulations for Corrosion Inhibition

There is currently no scientific literature or patent information that indicates the use of Methyl 2-ethyl-5-nitrobenzoate as a component in formulations for corrosion inhibition.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of nitroaromatic compounds often involves electrophilic aromatic substitution using strong acids like nitric and sulfuric acid, which can generate significant hazardous waste. researchgate.netmnstate.edu Future research should focus on developing greener and more sustainable synthetic methodologies.

Key areas for exploration include:

Solid Acid Catalysts: Utilizing zeolite-based or other solid acid catalysts could replace corrosive liquid acids in the nitration of methyl 2-ethylbenzoate. researchgate.net These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and enhanced regioselectivity due to their defined pore structures. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. researchgate.net Investigating microwave-assisted nitration or esterification could provide a more efficient route to Methyl 2-ethyl-5-nitrobenzoate.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, enhancing safety and scalability. mdpi.com Developing a flow-based synthesis would be particularly advantageous for nitration reactions, which are often highly exothermic.

Alternative Nitrating Agents: Research into cleaner nitrating agents, such as N₂O₅, could offer more environmentally friendly processes with higher efficiency and selectivity, minimizing the acid waste associated with traditional methods. researchgate.net

In-Situ Spectroscopic Monitoring of Reactions Involving Methyl 2-ethyl-5-nitrobenzoate

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Applying in-situ spectroscopic techniques to the synthesis and subsequent transformations of Methyl 2-ethyl-5-nitrobenzoate represents a significant area for future investigation.

FTIR and Raman Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time. nih.govrsc.org For instance, monitoring the characteristic vibrational bands of the nitro group (–NO₂) could allow for precise determination of reaction endpoints during the reduction of Methyl 2-ethyl-5-nitrobenzoate to its corresponding amine. Similarly, monitoring nitration reactions can reveal the presence of transient species. spectroscopyonline.com

Kinetic and Mechanistic Studies: The data obtained from in-situ monitoring can be used to build detailed kinetic models of reactions. nih.gov This would enable the optimization of reaction conditions to maximize yield and minimize by-product formation. For complex transformations, these techniques could help elucidate the reaction mechanism, which is fundamental for rational process improvement.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. Their application to Methyl 2-ethyl-5-nitrobenzoate could accelerate discovery and optimization processes.

Reaction Outcome Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. This could be applied to predict the yield and selectivity of the synthesis of Methyl 2-ethyl-5-nitrobenzoate under various conditions or to forecast the success of its subsequent functionalization.

De Novo Molecular Design: AI models can be used to design novel molecules with specific desired properties. By using Methyl 2-ethyl-5-nitrobenzoate as a starting scaffold, AI could generate derivatives with optimized electronic, steric, or pharmacological properties for specific applications, such as new dyes or pharmaceutical intermediates.

Process Optimization: AI can be integrated with automated reaction platforms to autonomously optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to achieve desired outcomes, such as maximizing yield or minimizing impurities.

Exploration of New Catalytic Systems for Transformations

The nitro group in Methyl 2-ethyl-5-nitrobenzoate is a key functional handle, with its reduction to an amino group being one of the most important transformations. wikipedia.org While classical methods exist, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems.

Future research could focus on:

Electrocatalysis: The use of polyoxometalates as electro-generated reducing agents has shown promise for the selective reduction of substituted nitroarenes to their corresponding anilines, potentially shutting down side reactions. acs.org This approach avoids the need for high-pressure hydrogen or stoichiometric metal reductants.

Nanocatalysis: Nanoparticles of metals like gold, copper, and rhenium have demonstrated high catalytic activity for the reduction of nitroaromatic compounds. mdpi.commdpi.comchemrxiv.org Research could explore novel nanoparticle compositions, supports (e.g., titania, carbon), and stabilizers to enhance activity, selectivity, and recyclability for the reduction of Methyl 2-ethyl-5-nitrobenzoate. chemrxiv.orgmdpi.com

Heterogeneous Catalysis: Developing robust heterogeneous catalysts simplifies product purification and catalyst reuse. mdpi.com Systems like copper-based metal-organic frameworks (MOFs) have shown high efficiency for nitrobenzene (B124822) reduction and could be adapted for this specific substrate. mdpi.com

Photocatalysis: Utilizing semiconductor photocatalysts like TiO₂ under light irradiation offers a green and sustainable method for driving chemical reactions. mdpi.com The development of efficient photocatalytic systems for the selective reduction of the nitro group on this substrate would be a valuable advancement.

| Catalytic System | Description | Potential Advantages | Reference |

|---|---|---|---|

| Polyoxometalate Redox Mediators | Electrocatalytic reduction where the mediator is reduced at the electrode and then chemically reduces the nitro compound. | High selectivity, avoids direct electrochemical reduction that can lead to side products. | acs.org |

| Rhenium (Re) Nanocomposites | Rhenium nanoparticles embedded in a polymer matrix, suitable for continuous-flow reactors. | High stability and catalytic capacity in continuous flow systems, offering a sustainable route. | mdpi.com |

| Copper@Carbon (from Cu-MOF) | A copper-based metal-organic framework is calcined to produce copper nanoparticles embedded in a carbon matrix. | High conversion (100%) in short reaction times (8 min), uses a non-noble metal. | mdpi.com |

| Gold (Au) Nanoparticles on Titania | N-heterocyclic carbene-stabilized gold nanoparticles adsorbed on a titania support. | Exceptional activity and selectivity (99% conversion, 98% yield) at room temperature and ambient pressure. | chemrxiv.org |

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state structure of a chemical compound dictates its physical properties, such as melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in materials science and pharmaceuticals. The polymorphic landscape of Methyl 2-ethyl-5-nitrobenzoate remains unexplored.

Polymorph Screening: A systematic screening for different crystalline forms of Methyl 2-ethyl-5-nitrobenzoate using various crystallization conditions (e.g., different solvents, temperatures, and pressures) is warranted. The study of polymorphs in related molecules like p-nitrobenzoic acid has revealed complex crystallization behaviors. rsc.orgmanchester.ac.uk

Structural Characterization: Any identified polymorphs should be thoroughly characterized using techniques such as single-crystal and powder X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis (e.g., DSC, TGA). researchgate.net

Property-Structure Relationship: Understanding how different crystal packing arrangements influence the macroscopic properties of Methyl 2-ethyl-5-nitrobenzoate could be crucial for its handling, storage, and application in solid-state formulations.

Potential for New Applications in Niche Chemical Technologies

While Methyl 2-ethyl-5-nitrobenzoate is primarily an intermediate, its unique substitution pattern may lend itself to specialized applications. Future research should explore its potential as a building block in niche areas.

Specialty Dyes and Pigments: The amino derivative, Methyl 2-ethyl-5-aminobenzoate, obtained after reduction, could serve as a precursor for the synthesis of novel azo dyes or other chromophores. The ethyl and methyl ester groups can be used to tune solubility and color properties.

Agrochemicals: Many commercial pesticides and herbicides are built on substituted nitroaromatic or aniline (B41778) scaffolds. mdpi.com The specific substitution pattern of this molecule could be exploited to design new agrochemical candidates.

Electroactive Materials: Nitroaromatic compounds can exhibit interesting electrochemical properties. Investigating the redox behavior of Methyl 2-ethyl-5-nitrobenzoate and its derivatives could lead to applications in materials science, such as in the development of organic electronic components or sensors.

Pharmaceutical Scaffolds: The corresponding aniline is a versatile building block. Further elaboration of the amine, ester, and ethyl groups could lead to the synthesis of libraries of compounds for screening against various biological targets.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-ethyl-5-nitrobenzoate, and how can purity be ensured?

Answer:

The synthesis of methyl 2-ethyl-5-nitrobenzoate typically involves two key steps: (1) nitration of a substituted benzoic acid derivative and (2) esterification. For example:

- Nitration : Introduce the nitro group at the 5-position of 2-ethylbenzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : React the nitrated acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC. Continuous flow reactors (CFRs) can enhance reaction efficiency and yield compared to batch processes .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity via HPLC (C18 column, UV detection at 254 nm) or ¹H NMR (methoxy peak at δ ~3.9 ppm and nitro/ethyl group splitting patterns) .

Basic: What spectroscopic techniques are critical for characterizing Methyl 2-ethyl-5-nitrobenzoate?

Answer:

- ¹H/¹³C NMR : Confirm ester formation (methoxy singlet at δ ~3.9 ppm) and substituent positions (ethyl group splitting, aromatic proton coupling). For nitro group confirmation, observe deshielding effects on adjacent protons .

- IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1530 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –NO₂) .

Advanced: How can X-ray crystallography resolve structural ambiguities in Methyl 2-ethyl-5-nitrobenzoate derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example:

- Refine torsion angles to confirm the spatial arrangement of the ethyl and nitro groups.

- Analyze packing diagrams to identify π-π stacking or steric effects influencing reactivity.

- Compare experimental data with computational models (DFT) to validate electronic structure predictions .

Advanced: What mechanistic insights explain the reactivity of the nitro group in substitution reactions?

Answer:

The nitro group’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at specific positions. Key methodologies include:

- Nucleophilic Aromatic Substitution (SNAr) : Use strong nucleophiles (e.g., amines, thiols) under basic conditions. Monitor reaction progress via TLC or LC-MS.

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride/HCl reduces –NO₂ to –NH₂, enabling further functionalization (e.g., amide coupling) .

Contradiction Analysis : Conflicting yields may arise from solvent polarity (DMF vs. THF) or competing side reactions (e.g., over-reduction). Optimize conditions using DoE (Design of Experiments) .

Advanced: How can computational modeling predict the compound’s bioactivity or material properties?

Answer:

- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with in vitro assays (MIC testing) .

- DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution to predict reactivity .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl) on bioactivity using regression analysis .

Data Contradictions: Why do reported yields vary for similar nitrobenzoate syntheses?

Analysis:

Variations arise from:

- Reaction Conditions : Batch vs. CFR (continuous flow reactors) alter heat/mass transfer, impacting nitro group regioselectivity .

- Purification Methods : Column chromatography vs. recrystallization may recover different impurity levels .

- Catalyst Efficiency : Homogeneous (H₂SO₄) vs. heterogeneous (zeolites) catalysts affect esterification kinetics .

Resolution : Replicate experiments with controlled variables (temperature, solvent) and characterize by-products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.